![molecular formula C12H10O3 B1623607 3-(3-Hydroxyphenoxy)phenol CAS No. 7034-31-3](/img/structure/B1623607.png)
3-(3-Hydroxyphenoxy)phenol
Overview
Description
3-(3-Hydroxyphenoxy)phenol is an organic compound that belongs to the class of aryloxy phenols It is characterized by the presence of a phenol group and a hydroxyphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-hydroxyphenol with 3-bromophenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an argon atmosphere and heated to 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nucleophilic aromatic substitution reactions. These methods may use catalysts such as hydrogen bromide or boron tribromide to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic aromatic substitutions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and metal catalysts (e.g., palladium) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols and aryloxy compounds
Scientific Research Applications
3-(3-Hydroxyphenoxy)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can donate hydrogen atoms, acting as an antioxidant. This compound can also undergo electrophilic and nucleophilic aromatic substitutions, allowing it to interact with different biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenoxy)phenol
- 3-(2-Hydroxyphenoxy)phenol
- 4-(3-Hydroxyphenoxy)phenol
Uniqueness
3-(3-Hydroxyphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
3-(3-Hydroxyphenoxy)phenol, also known as a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is a phenolic compound characterized by a hydroxyl group attached to a phenoxy group. Its chemical structure can be represented as follows:
This compound exhibits significant solubility in organic solvents and displays various functional properties attributed to its phenolic nature.
1. Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Research indicates that this compound exhibits strong free radical scavenging activity. A study demonstrated that it effectively reduces oxidative stress markers in vitro, suggesting its potential utility in preventing oxidative damage in cells .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies have shown that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of standard antibiotics.
3. Anticancer Activity
Recent investigations have highlighted the potential of this compound as an anticancer agent. In cell line studies, this compound exhibited cytotoxic effects on human colorectal adenocarcinoma cells, leading to significant reductions in cell viability.
- Case Study : A study involving human colorectal adenocarcinoma cell lines reported an IC50 value of approximately 40 µM for this compound, indicating its potential as a therapeutic agent in cancer treatment .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons allows it to neutralize free radicals, thereby reducing oxidative stress.
- Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits key enzymatic processes necessary for microbial survival.
- Anticancer Mechanism : The induction of apoptosis in cancer cells may occur through the modulation of signaling pathways associated with cell growth and survival.
Properties
IUPAC Name |
3-(3-hydroxyphenoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILYKAQMEQJUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433393 | |
Record name | Phenol, 3,3'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7034-31-3 | |
Record name | Phenol, 3,3'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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